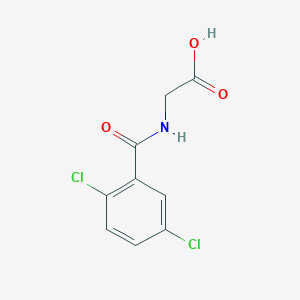

2-(2,5-Dichlorobenzamido)acetic acid

Übersicht

Beschreibung

2-(2,5-Dichlorobenzamido)acetic acid is an organic compound with the molecular formula C9H7Cl2NO3 and a molecular weight of 248.06 g/mol . It is a white to yellow powder or crystalline substance that is primarily used in scientific research . This compound is known for its applications in organic synthesis and as an intermediate in the production of various biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2,5-Dichlorobenzamido)acetic acid can be synthesized by reacting 2,5-dichlorobenzoic acid with glycine . The reaction involves dissolving 2,5-dichlorobenzoic acid in a sodium carbonate solution, followed by the addition of glycine and heating the mixture . The product is then isolated and purified.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dichlorobenzamido)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dichlorobenzamido)acetic acid is utilized in various fields of scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,5-Dichlorobenzamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dichlorobenzoic acid: Shares the dichlorobenzene structure but lacks the amido and acetic acid groups.

Glycine: A simple amino acid that is a component of 2-(2,5-Dichlorobenzamido)acetic acid.

N-(2,5-Dichlorobenzoyl)glycine: A closely related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Its ability to participate in diverse chemical reactions and its applications in various research fields highlight its versatility and importance .

Biologische Aktivität

2-(2,5-Dichlorobenzamido)acetic acid (CAS No. 667403-46-5) is an organic compound characterized by its unique structural features, including a benzamide moiety with two chlorine substituents at the 2 and 5 positions of the aromatic ring, along with an acetic acid functional group. Its molecular formula is C₉H₇Cl₂N O₃, and it has a molecular weight of 248.06 g/mol. This compound has garnered interest due to its potential biological activities, although comprehensive studies are still limited.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Solubility: Soluble in various organic solvents.

- Acidic Behavior: Exhibits properties typical of carboxylic acids, including reactivity with bases.

Currently, there is no published research detailing the specific mechanism of action for this compound. However, its structural similarity to bioactive molecules suggests potential for enzyme inhibition or interaction with cellular receptors. The presence of the dichlorophenyl group may contribute to these interactions, warranting further investigation into its biological effects .

Enzyme Interaction Studies

Preliminary studies indicate that this compound may inhibit specific enzymes or disrupt cellular functions in microorganisms. Such interactions are crucial for understanding its safety and efficacy in therapeutic applications .

Case Studies and Research Findings

-

Synthesis and Biological Evaluation:

- The compound is a precursor in the synthesis of ixazomib, a proteasome inhibitor used in treating multiple myeloma. The synthesis involves amide formation where this compound reacts with [(1R)-1-amino-3-methylbutyl]boronic acid .

- Ixazomib acts by disrupting protein turnover in cancer cells, leading to apoptosis .

-

Similar Compounds:

- Structural analogs such as 2-(4-Chlorobenzamido)acetic acid and (3,4-Dichloro-benzylamino)-acetic acid exhibit varying biological activities due to differences in their chlorination patterns .

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-(4-Chlorobenzamido)acetic acid | 0.92 | Similar benzamide structure; different chlorine substitution |

| (3,4-Dichloro-benzylamino)-acetic acid | 0.72 | Contains a dichloro-substituted benzylamine moiety |

| (S)-2-Amino-2-(2-chlorophenyl)acetic acid | 0.68 | An amino acid derivative with distinct biochemical properties |

Safety and Handling

While specific safety hazards associated with this compound remain unknown due to limited research, general precautions should be taken when handling arylamide compounds. These include using gloves and ensuring proper ventilation to mitigate potential skin irritation and respiratory effects .

Eigenschaften

IUPAC Name |

2-[(2,5-dichlorobenzoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c10-5-1-2-7(11)6(3-5)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUAUZSWGMQPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602726 | |

| Record name | N-(2,5-Dichlorobenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667403-46-5 | |

| Record name | N-(2,5-Dichlorobenzoyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667403465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,5-Dichlorobenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,5-DICHLOROBENZOYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQH7JVD5TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.